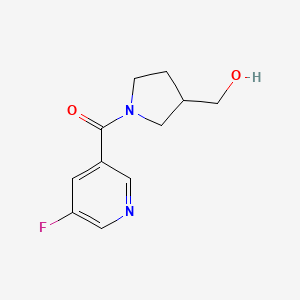
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Overview
Description
“(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound used in scientific research . Its unique structure allows for various applications, ranging from drug discovery to catalyst development.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and careful control of conditions . For example, the synthesis of a related compound, “(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone”, involved six steps starting from D-pyroglutaminol . The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as IR, 1H NMR, 13C NMR, and MS . The structure is often confirmed by X-ray diffraction, and the crystallography and conformation are analyzed .Scientific Research Applications
Synthesis and Structural Analysis
A key area of research involves the synthesis and crystal structure analysis of compounds related to (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone. For instance, the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates with benzene rings, which share structural similarities with the compound , have been thoroughly investigated. These studies provide insights into the molecular structures, optimizing using DFT to match crystal structures determined by single crystal X-ray diffraction, and exploring molecular electrostatic potential and frontier molecular orbitals through DFT (P. Huang et al., 2021).
Pharmacological Applications
Research has explored the pharmacological potentials of compounds structurally related to this compound. This includes the discovery and development of novel derivatives targeting specific receptors, such as the 5-HT1A receptor agonists for treating mood disorders and the development of selective, potent, and orally active agonists (B. Vacher et al., 1999). Additionally, compounds with the potential to act as sodium channel blockers and anticonvulsant agents have been synthesized and evaluated, showcasing the broad therapeutic applications of these chemical structures (S. Malik & S. Khan, 2014).
Chemical Reactions and Transformations
Other research focuses on the chemical reactions and transformations involving similar compounds, aiming to understand their reactivity and potential applications in synthetic chemistry. For example, studies on the role of reagent structure in the transformations of hydroxy substituted organic molecules with N-Fluoro class of fluorinating reagents shed light on the chemical properties and reactivity patterns of such compounds, further enriching the understanding of their synthetic applications and potential in organic synthesis (M. Zupan et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
The compound’s interaction with its targets would likely lead to changes at the molecular and cellular levels, influencing the overall biological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone . These factors could affect the compound’s interaction with its targets and its overall biological activity.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-3-9(4-13-5-10)11(16)14-2-1-8(6-14)7-15/h3-5,8,15H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMWDZBICIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



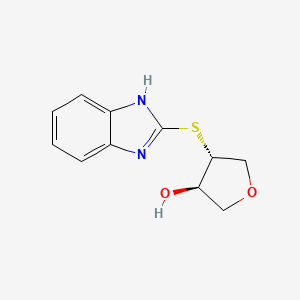
![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)

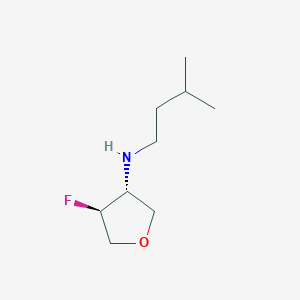
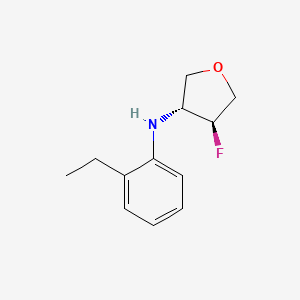

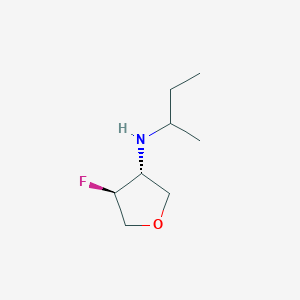
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)
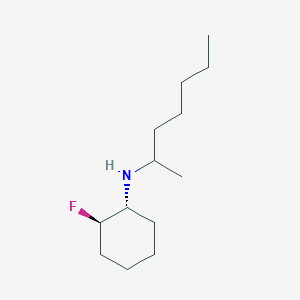
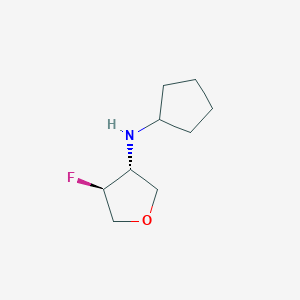
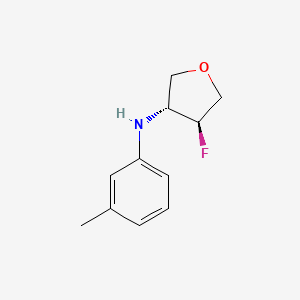
![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
